molecular formula C12H8O4 B15364358 2-Oxo-4-phenyl-2H-pyran-6-carboxylic acid CAS No. 30113-81-6

2-Oxo-4-phenyl-2H-pyran-6-carboxylic acid

Cat. No.: B15364358
CAS No.: 30113-81-6
M. Wt: 216.19 g/mol
InChI Key: BIJXDTCPEBIPCL-UHFFFAOYSA-N
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Description

2-Oxo-4-phenyl-2H-pyran-6-carboxylic acid is a pyran-derived carboxylic acid featuring a phenyl substituent at position 4, a ketone group at position 2, and a carboxylic acid moiety at position 4. The molecular formula is inferred as C₁₂H₈O₄ (molecular weight ≈ 216.19 g/mol) based on its isomer, 4-oxo-6-phenyl-4H-pyran-2-carboxylic acid .

Properties

CAS No.

30113-81-6

Molecular Formula

C12H8O4

Molecular Weight

216.19 g/mol

IUPAC Name

6-oxo-4-phenylpyran-2-carboxylic acid

InChI

InChI=1S/C12H8O4/c13-11-7-9(6-10(16-11)12(14)15)8-4-2-1-3-5-8/h1-7H,(H,14,15)

InChI Key

BIJXDTCPEBIPCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC(=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-4-phenyl-2H-pyran-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of phenyl-substituted β-keto esters in the presence of a strong acid catalyst. The reaction conditions often require heating and the use of a solvent such as dichloromethane or acetonitrile.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The choice of catalyst and solvent can vary depending on the desired scale and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-4-phenyl-2H-pyran-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or aldehydes.

  • Substitution: Formation of substituted pyran derivatives.

Scientific Research Applications

Chemistry: In chemistry, 2-Oxo-4-phenyl-2H-pyran-6-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural similarity to natural products allows it to interact with biological targets effectively.

Medicine: In the medical field, derivatives of this compound are being investigated for their therapeutic properties. These derivatives may exhibit anti-inflammatory, antioxidant, and anticancer activities.

Industry: In industry, this compound is used in the development of new materials and chemicals. Its versatility makes it suitable for various applications, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-Oxo-4-phenyl-2H-pyran-6-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary, but often include key enzymes or receptors in biological systems.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural features, molecular properties, and synthesis data for 2-oxo-4-phenyl-2H-pyran-6-carboxylic acid and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Properties/Notes
This compound C₁₂H₈O₄ (inferred) 216.19 Phenyl (C4), oxo (C2), carboxylic acid (C6) Positional isomer of 4-oxo-6-phenyl-4H-pyran-2-carboxylic acid; inferred acidity and reactivity.
4-Oxo-6-phenyl-4H-pyran-2-carboxylic acid C₁₂H₈O₄ 216.19 Phenyl (C6), oxo (C4), carboxylic acid (C2) Purity ≥98%; synthesis yield up to 95%; positional isomer with differing electronic effects.
6-(Trifluoromethyl)-4-oxo-4H-pyran-2-carboxylic acid C₇H₃F₃O₄ 208.09 Trifluoromethyl (C6), oxo (C4), carboxylic acid (C2) Strong electron-withdrawing CF₃ group; predicted lower pKa (higher acidity) than phenyl analogs.
Methyl 6-ethyl-2-oxo-5-phenyl-2H-pyran-3-carboxylate C₁₅H₁₄O₄ 258.27 Ethyl (C6), phenyl (C5), oxo (C2), ester (C3) Ester derivative reduces polarity; steric effects from ethyl and phenyl groups.
3-(Benzyloxy)-4-oxo-6-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4H-pyran-2-carboxylic acid C₁₉H₂₀O₇ 360.36 Benzyloxy (C3), THP-protected oxymethyl (C6), oxo (C4), carboxylic acid (C2) Complex substituents increase steric bulk; predicted pKa ≈1.90; lower solubility in polar solvents.

Key Comparative Analysis

Electronic Effects and Acidity
  • Phenyl vs. Trifluoromethyl Substituents: The phenyl group in this compound exerts resonance electron-withdrawing effects, likely increasing the acidity of the carboxylic acid group compared to alkyl-substituted analogs.
  • Positional Isomerism : The oxo group at position 2 (target compound) versus position 4 () alters electron distribution. The proximity of the oxo group to the carboxylic acid in the target compound may further stabilize the deprotonated form, enhancing acidity relative to its isomer .
Steric and Solubility Considerations
  • The benzyloxy and THP-protected substituents in introduce steric hindrance, likely reducing reactivity in nucleophilic reactions compared to the less-substituted target compound .
  • The trifluoromethyl group () enhances lipophilicity, whereas the phenyl group (target compound) balances lipophilic and resonance effects .

Biological Activity

2-Oxo-4-phenyl-2H-pyran-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyran ring structure with a keto group and a carboxylic acid moiety, contributing to its reactivity and biological activity. The general formula can be represented as follows:

C10H7O4\text{C}_{10}\text{H}_{7}\text{O}_{4}

Biological Activities

1. Antimicrobial Activity

Research indicates that derivatives of pyran compounds exhibit notable antimicrobial properties. For instance, this compound has shown effectiveness against various bacterial strains.

CompoundActivityReference
This compoundAntibacterial against Gram-positive bacteria
Derivative 4gInhibited Gram-positive isolates with lower IC50 than ampicillin
Derivative 4jStrong DPPH scavenging activity

2. Antioxidant Properties

The compound has also been evaluated for its antioxidant capacity. Studies demonstrate that it can scavenge free radicals effectively, which is critical in preventing oxidative stress-related diseases.

CompoundAssay TypeEC50 (mM)Reference
4gReducing power0.072
4jReducing power0.074
BHTReducing power0.089

3. Cytotoxicity Against Cancer Cells

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines such as HCT-116 (colon cancer). The findings suggest that it induces apoptosis and inhibits cell proliferation through various mechanisms.

CompoundCell LineIC50 (µM)Mechanism of Action
4dHCT-11675.1CDK2 inhibition, apoptosis induction
4kHCT-11685.88CDK2 inhibition, apoptosis induction

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Antimicrobial Mechanism : The compound interferes with bacterial cell wall synthesis and disrupts membrane integrity.
  • Antioxidant Mechanism : It donates electrons to free radicals, thus neutralizing them and preventing cellular damage.
  • Anticancer Mechanism : The compound inhibits cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells.

Case Studies

  • Study on Antibacterial Activity : A recent study evaluated several pyran derivatives, including this compound, against common pathogens. Results showed significant antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus.
  • Antioxidant Efficacy : Another research focused on the antioxidant potential of this compound using DPPH and FRAP assays, confirming its ability to scavenge free radicals more efficiently than standard antioxidants like butylated hydroxytoluene (BHT).
  • Cytotoxicity Assessment : In a study involving HCT-116 cells, treatment with the compound led to a marked decrease in cell viability, correlating with increased levels of apoptotic markers such as caspase activation.

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